molecular formula C8H11NO4 B14654976 Dimethyl 2-cyano-2-methylbutanedioate CAS No. 52003-39-1

Dimethyl 2-cyano-2-methylbutanedioate

Cat. No.: B14654976
CAS No.: 52003-39-1
M. Wt: 185.18 g/mol
InChI Key: IUTFTHKBRKQOKG-UHFFFAOYSA-N
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Description

Dimethyl 2-cyano-2-methylbutanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of butanedioic acid (succinic acid) featuring a cyano (-CN) and methyl (-CH₃) substituent at the 2-position.

Properties

CAS No.

52003-39-1

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

dimethyl 2-cyano-2-methylbutanedioate

InChI

InChI=1S/C8H11NO4/c1-8(5-9,7(11)13-3)4-6(10)12-2/h4H2,1-3H3

InChI Key

IUTFTHKBRKQOKG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-cyano-2-methylbutanedioate can be synthesized through the cyanoacetylation of amines. This involves the reaction of cyanoacetic acid with dimethyl malonate under basic conditions. The reaction typically requires a catalyst such as piperidine and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-cyano-2-methylbutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dimethyl 2-cyano-2-methylbutanedioate involves its ability to participate in nucleophilic substitution and esterification reactions. The cyano group acts as an electron-withdrawing group, making the molecule more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Dimethyl Maleate (Dimethylcis-butenedioate)
  • Structure : Maleic acid dimethyl ester (unsaturated diester with a double bond).
  • Key Differences: Dimethyl 2-cyano-2-methylbutanedioate lacks the unsaturated double bond present in dimethyl maleate but introduces a cyano group and methyl branch.
Methyl Butanoate
  • Structure : Simple ester (CH₃COOCH₃).
  • Key Differences: Methyl butanoate lacks the cyano and methyl substituents, resulting in lower polarity and reduced chemical versatility compared to this compound.
Methyl 2-Amino-2-Phenylbutanoate
  • Structure: Ester with an amino (-NH₂) and phenyl group.
  • Key Differences: The amino group in this compound enables nucleophilic reactivity, contrasting with the electrophilic nature of the cyano group in this compound. LogD (pH 5.5) for methyl 2-amino-2-phenylbutanoate is 1.0, suggesting moderate lipophilicity, whereas the cyano group in the target compound may increase hydrophilicity .

Physicochemical Properties

Property This compound (Inferred) Dimethyl Maleate Methyl Butanoate
Molecular Formula C₈H₁₁NO₄ C₄H₄O₄ C₅H₁₀O₂
Molecular Weight ~201.18 g/mol 132.07 g/mol 102.13 g/mol
Functional Groups Cyano, ester, methyl Ester, double bond Ester
Polarity High (due to -CN) Moderate Low
Reactivity Electrophilic (Michael acceptor) Conjugate addition Ester hydrolysis

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